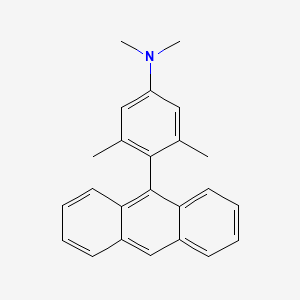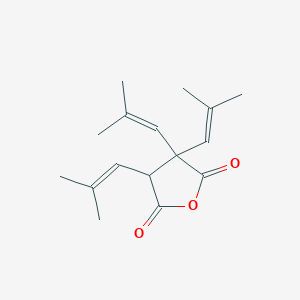
Triisobutenylsuccinic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisobutenylsuccinic anhydride is an organic compound that belongs to the class of succinic anhydrides. It is derived from the reaction of maleic anhydride with triisobutene. This compound is widely used in various industrial applications, particularly as an intermediate in the production of surfactants, lubricants, and additives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triisobutenylsuccinic anhydride is typically synthesized through the Alder-ene reaction between maleic anhydride and triisobutene. This reaction occurs at elevated temperatures, usually between 180°C and 220°C, in the presence of a radical initiator. The reaction proceeds as follows:
Maleic anhydride+Triisobutene→Triisobutenylsuccinic anhydride
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where maleic anhydride and triisobutene are fed into a reactor. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Triisobutenylsuccinic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form triisobutenylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water at elevated temperatures.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.
Amidation: Involves the use of primary or secondary amines, often under mild heating.
Major Products Formed
Hydrolysis: Triisobutenylsuccinic acid.
Esterification: Triisobutenylsuccinic esters.
Amidation: Triisobutenylsuccinic amides.
Applications De Recherche Scientifique
Triisobutenylsuccinic anhydride has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and additives for fuels and lubricants.
Mécanisme D'action
The mechanism of action of triisobutenylsuccinic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic acyl substitution reactions, where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines. This leads to the formation of corresponding acids, esters, or amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Triisobutenylsuccinic anhydride can be compared with other similar compounds, such as:
Maleic anhydride: Similar in structure but lacks the triisobutene group.
Polyisobutylene succinic anhydride: Contains a polyisobutylene chain instead of triisobutene.
Succinic anhydride: The simplest form of succinic anhydride without any substituents.
The uniqueness of this compound lies in its triisobutene group, which imparts specific properties and reactivity, making it suitable for specialized applications in various industries.
Propriétés
Numéro CAS |
63979-83-9 |
|---|---|
Formule moléculaire |
C16H22O3 |
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
3,3,4-tris(2-methylprop-1-enyl)oxolane-2,5-dione |
InChI |
InChI=1S/C16H22O3/c1-10(2)7-13-14(17)19-15(18)16(13,8-11(3)4)9-12(5)6/h7-9,13H,1-6H3 |
Clé InChI |
IGFXDIOXQABHSI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1C(=O)OC(=O)C1(C=C(C)C)C=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



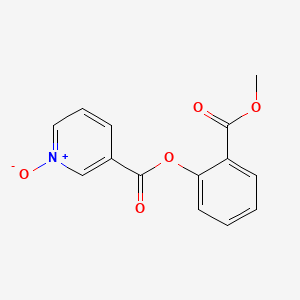
![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)



silane](/img/structure/B14494236.png)

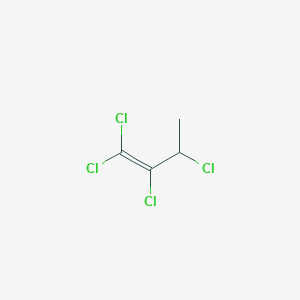
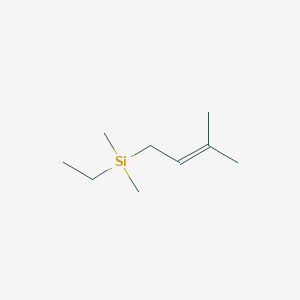
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)


